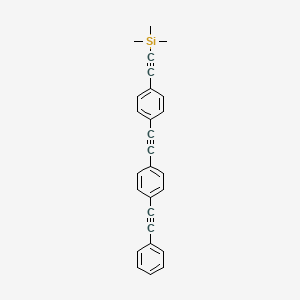
Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a complex organic compound with the molecular formula C35H26Si It is characterized by the presence of multiple phenyl and ethynyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl((4-((4-(phenylethynyl)
Biological Activity
Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, also known by its CAS number 484067-45-0, is a silane compound with a complex structure featuring multiple ethynyl and phenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and as a modulator in various biological systems.
Chemical Structure
The chemical formula for this compound is C35H26Si, and its molecular weight is approximately 474.66 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential anticancer properties and its role as a modulator in various biochemical pathways.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that this compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds with similar ethynyl structures have been shown to interact with estrogen receptors and modulate their activity, potentially leading to reduced tumor growth in hormone-dependent cancers.
-
Case Studies :
- A study published in the Journal of Medicinal Chemistry highlighted how derivatives of phenylethynyl compounds exhibited cytotoxicity against various human cancer cell lines, including breast and prostate cancer cells. The compounds were tested for their IC50 values, revealing promising results in inhibiting cancer cell proliferation .
- Another investigation focused on the compound's effect on apoptosis pathways in cancer cells, suggesting that it may induce programmed cell death through the activation of caspases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Current data indicate:
- Solubility : The compound shows low solubility in water (0.0226 mg/ml), which may affect its bioavailability .
- Absorption : It is classified as having low gastrointestinal absorption, which could limit its effectiveness when administered orally .
- Toxicity : Toxicological assessments are necessary to determine safe dosage levels, but initial studies suggest that derivatives exhibit lower toxicity compared to traditional chemotherapeutic agents.
Data Table: Biological Activity Summary
| Activity | Details |
|---|---|
| IC50 Values (µM) | Varies by cell line; ranges from 0.5 to 10 µM |
| Mechanism of Action | Inhibition of cell proliferation; apoptosis induction |
| Solubility | 0.0226 mg/ml in water |
| Gastrointestinal Absorption | Low |
| Toxicity Profile | Lower toxicity compared to standard chemotherapeutics |
Properties
IUPAC Name |
trimethyl-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Si/c1-28(2,3)22-21-27-19-17-26(18-20-27)16-15-25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23/h4-8,11-14,17-20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAIKLSJORSSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477182 |
Source


|
| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518342-75-1 |
Source


|
| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














